molecular formula C23H21N3O7S B410719 ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

Cat. No.: B410719
M. Wt: 483.5g/mol
InChI Key: PINIDRDHGVHQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Sulfonylation: Addition of a sulfonyl group to the nitroaromatic compound.

    Acylation: Introduction of an acyl group to form the anilinoacetyl intermediate.

    Esterification: Formation of the ethyl ester by reacting the intermediate with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different intermediates.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can be compared with similar compounds such as:

  • Ethyl 2-({[({4-nitrophenyl}sulfonyl)anilino]acetyl}amino)benzoate
  • Ethyl 2-({[({2-chlorophenyl}sulfonyl)anilino]acetyl}amino)benzoate

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C23H21N3O7S

Molecular Weight

483.5g/mol

IUPAC Name

ethyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate

InChI

InChI=1S/C23H21N3O7S/c1-2-33-23(28)18-12-6-7-13-19(18)24-22(27)16-25(17-10-4-3-5-11-17)34(31,32)21-15-9-8-14-20(21)26(29)30/h3-15H,2,16H2,1H3,(H,24,27)

InChI Key

PINIDRDHGVHQKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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